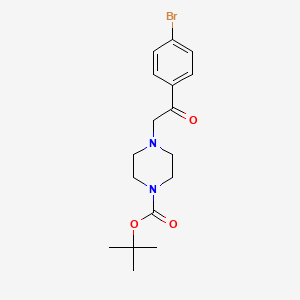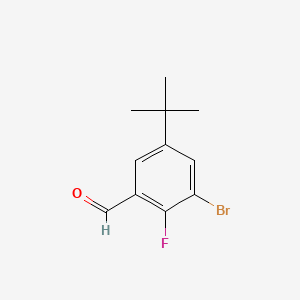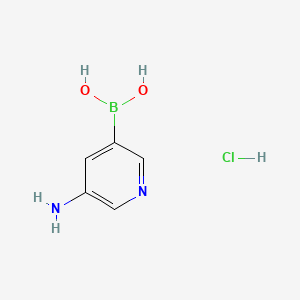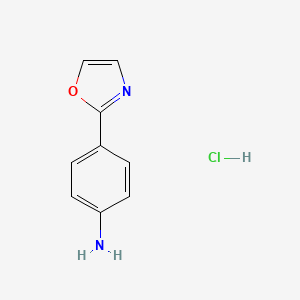
2-(4-Aminophenyl)oxazole, hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)oxazole hydrochloride is a heterocyclic compound that features an oxazole ring substituted with an aminophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The hydrochloride salt form enhances its solubility in water, making it more suitable for various biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)oxazole hydrochloride typically involves the condensation of 4-aminobenzaldehyde with 2-aminophenol. The reaction is carried out in ethanol with lead(IV) acetate as a catalyst under reflux conditions. The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Catalysts such as palladium or platinum may be employed to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, converting the oxazole ring into a more saturated structure.
Substitution: Electrophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Acyl chlorides, sulfonyl chlorides, presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagent used.
科学的研究の応用
2-(4-Aminophenyl)oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
作用機序
The mechanism of action of 2-(4-Aminophenyl)oxazole hydrochloride involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
2-(4-Aminophenyl)benzoxazole: Similar structure but with a benzoxazole ring, showing different biological activities.
2-(4-Aminophenyl)thiazole: Contains a thiazole ring, often used in antimicrobial research.
2-(4-Aminophenyl)imidazole: Features an imidazole ring, known for its antifungal properties.
Uniqueness: 2-(4-Aminophenyl)oxazole hydrochloride stands out due to its balanced solubility and stability, making it versatile for various applications. Its unique oxazole ring structure provides distinct electronic properties that enhance its interaction with biological targets .
特性
IUPAC Name |
4-(1,3-oxazol-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGWSWHVWXLPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
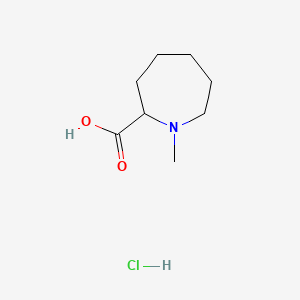
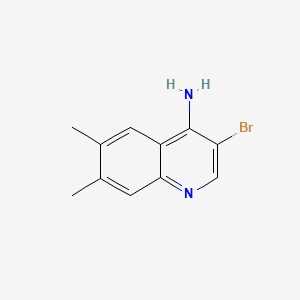
![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)

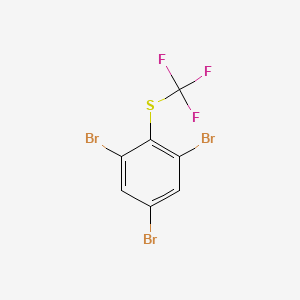

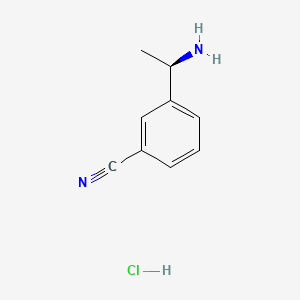
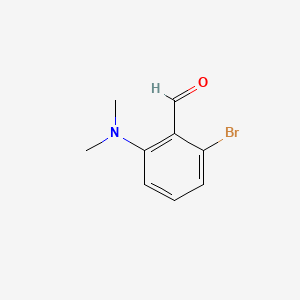
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)

